molecular formula C11H12O5 B6208946 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid CAS No. 2731007-37-5

2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid

Cat. No.: B6208946
CAS No.: 2731007-37-5
M. Wt: 224.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid is a complex organic compound with the molecular formula C11H12O5 and a molecular weight of 224.2 g/mol. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Preparation Methods

The synthesis of 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromoacetic acid with 3-(methoxycarbonyl)phenylmagnesium bromide in the presence of a suitable solvent . The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained with high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .

Chemical Reactions Analysis

2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methoxycarbonyl groups are replaced by other functional groups.

Scientific Research Applications

2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence inflammatory and microbial pathways .

Comparison with Similar Compounds

2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid can be compared with other similar compounds, such as:

    2-(3-(methoxycarbonyl)phenyl)acetic acid: Similar in structure but lacks the additional methoxy group, which may influence its reactivity and applications.

    Indole-3-acetic acid: A plant hormone with a different core structure but similar functional groups, used in plant growth regulation.

    Phenylacetic acid: A simpler compound with a phenyl group and acetic acid moiety, used in the synthesis of various pharmaceuticals.

Properties

CAS No.

2731007-37-5

Molecular Formula

C11H12O5

Molecular Weight

224.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.